molecular formula C19H20BrNO B4750805 3-(4-bromophenyl)-N-(4-phenylbutyl)acrylamide

3-(4-bromophenyl)-N-(4-phenylbutyl)acrylamide

Cat. No. B4750805
M. Wt: 358.3 g/mol
InChI Key: LFLCYPCZNMBBDF-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-N-(4-phenylbutyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPA and is a member of the acrylamide family of chemicals.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-(4-phenylbutyl)acrylamide is not fully understood. However, studies have shown that it has the ability to inhibit the activity of various enzymes and proteins in the body. This inhibition can lead to various physiological effects that can be beneficial for the treatment of diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-N-(4-phenylbutyl)acrylamide has various biochemical and physiological effects on the body. These effects include the inhibition of various enzymes and proteins, the induction of apoptosis, and the modulation of various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the key advantages of using 3-(4-bromophenyl)-N-(4-phenylbutyl)acrylamide in lab experiments is its ability to inhibit the activity of various enzymes and proteins. This inhibition can be useful in studying the role of these enzymes and proteins in various biological processes. However, one of the limitations of using BPA is the lack of understanding of its mechanism of action, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-(4-bromophenyl)-N-(4-phenylbutyl)acrylamide. One of the key areas of research is in the development of new therapeutic agents for the treatment of various diseases. Another area of research is in the development of new methods for the synthesis of BPA and its analogs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Scientific Research Applications

3-(4-bromophenyl)-N-(4-phenylbutyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the key areas of research is in the field of medicinal chemistry. Studies have shown that BPA has potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-(4-phenylbutyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO/c20-18-12-9-17(10-13-18)11-14-19(22)21-15-5-4-8-16-6-2-1-3-7-16/h1-3,6-7,9-14H,4-5,8,15H2,(H,21,22)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLCYPCZNMBBDF-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCCNC(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-bromophenyl)-N-(4-phenylbutyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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